molecular formula C10H13ClN2O2S B2661261 Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate CAS No. 2137793-84-9

Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate

Cat. No.: B2661261
CAS No.: 2137793-84-9
M. Wt: 260.74
InChI Key: GMNLJOGTZQCIHE-RQJHMYQMSA-N
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Description

Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate is a synthetic organic compound that features a cyclopentane ring substituted with a thiazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring can be constructed via cyclization reactions involving appropriate precursors.

    Coupling Reaction: The thiazole derivative is then coupled with the cyclopentane ring using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, solvent recycling, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the chloro group on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Protein Labeling: Used in the labeling of proteins for tracking and analysis.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Antimicrobial Activity: Studied for its activity against various microbial strains.

Industry

    Agrochemicals: Potential use as a pesticide or herbicide.

    Materials Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentane ring provides structural stability and influences the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,3S)-3-[(4-methyl-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
  • Methyl (1R,3S)-3-[(4-ethyl-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate

Uniqueness

Methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate is unique due to the presence of the chloro group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.

Properties

IUPAC Name

methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-15-9(14)6-2-3-7(4-6)12-10-13-8(11)5-16-10/h5-7H,2-4H2,1H3,(H,12,13)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNLJOGTZQCIHE-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)NC2=NC(=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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